BenchChemオンラインストアへようこそ!

(E)-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N'-hydroxymethanimidamide

Hydrogen-bond donor N-hydroxyiminoformamide pharmacophore design

(E)-N-(4-Cyano-1-methyl-1H-pyrazol-5-yl)-N′-hydroxymethanimidamide (CAS 1001629-50-0, MFCD05974953) is a low-molecular-weight (165.16 g/mol) 4-cyanopyrazole derivative bearing an N′-hydroxyiminoformamide side chain. The compound possesses two hydrogen-bond donors (oxime OH and amidine NH), four hydrogen-bond acceptors, and a computed XLogP3 of 1.3, placing it in a moderately lipophilic, lead-like physicochemical space.

Molecular Formula C6H7N5O
Molecular Weight 165.156
CAS No. 1001629-50-0
Cat. No. B3015311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N'-hydroxymethanimidamide
CAS1001629-50-0
Molecular FormulaC6H7N5O
Molecular Weight165.156
Structural Identifiers
SMILESCN1C(=C(C=N1)C#N)N=CNO
InChIInChI=1S/C6H7N5O/c1-11-6(8-4-10-12)5(2-7)3-9-11/h3-4,12H,1H3,(H,8,10)
InChIKeyAFLULEJPHKXINS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CAS 1001629-50-0 – Procurement-Grade (E)-N-(4-Cyano-1-methyl-1H-pyrazol-5-yl)-N′-hydroxymethanimidamide: Core Identity and Physicochemical Profile


(E)-N-(4-Cyano-1-methyl-1H-pyrazol-5-yl)-N′-hydroxymethanimidamide (CAS 1001629-50-0, MFCD05974953) is a low-molecular-weight (165.16 g/mol) 4-cyanopyrazole derivative bearing an N′-hydroxyiminoformamide side chain . The compound possesses two hydrogen-bond donors (oxime OH and amidine NH), four hydrogen-bond acceptors, and a computed XLogP3 of 1.3, placing it in a moderately lipophilic, lead-like physicochemical space . It is commercially supplied as a white-to-pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg, and is available at certified purities up to 98% (HPLC/NMR) from multiple vendors .

Why 4-Cyanopyrazole Analogs Cannot Be Interchanged with CAS 1001629-50-0 Without Compromising Key Physicochemical and Pharmacological Attributes


Within the 4-cyano-1-methylpyrazole chemotype, seemingly minor structural changes produce large shifts in hydrogen-bonding capacity, lipophilicity, and conformational flexibility that directly impact target engagement, solubility, and downstream synthetic utility. Replacing the N′-hydroxyiminoformamide group with an N,N-dimethylformimidamide (CAS 78972-87-9) eliminates both hydrogen-bond donor sites ; substituting the N1-methyl with a 4-methylphenyl group (CAS 1007014-67-6) adds approximately 76 Da of molecular weight and substantially increases logP ; and reducing the side chain to a primary amine (CAS 5334-41-8) removes the metal-chelating hydroxymethanimidamide warhead altogether while raising the melting point from near-ambient (~36 °C) to 222–223 °C . These differences are not cosmetic—they determine whether a compound can serve as a zinc-binding pharmacophore, a soluble fragment for screening, or a tractable intermediate for parallel synthesis.

Quantitative Differentiation Evidence for CAS 1001629-50-0 Against Its Closest Structural Analogs


Hydrogen-Bond Donor Count (HBD = 2) Versus N,N-Dimethyl Analog (HBD = 0) – Implications for Target Engagement

The target compound features two hydrogen-bond donor atoms—the oxime-type OH (pKa estimated ~9–10, class-level) and the amidine NH—conferred by its N′-hydroxyiminoformamide moiety. In contrast, the closest commercially available analog N′-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide (CAS 78972-87-9) possesses zero hydrogen-bond donors because the N-hydroxy and NH groups are replaced by N,N-dimethyl substituents . In the published 20-HETE synthase inhibitor series, the N-hydroxyformamidine moiety was reported to be essential for potent and selective CYP inhibitory activity; its replacement by a simple imidazole (IC₅₀ 5.7 ± 1.0 nM) maintained potency but lost CYP selectivity, demonstrating that the H-bond donor functionality is a key determinant of both affinity and selectivity profiles [1].

Hydrogen-bond donor N-hydroxyiminoformamide pharmacophore design kinase inhibitor scaffold

Lipophilicity (XLogP3 = 1.3) Compared to 5-Amino Analog (XLogP3 = 0.2) – Permeability and Solubility Balance

The target compound has a computed XLogP3 of 1.3, whereas the 5-amino analog 5-amino-4-cyano-1-methyl-1H-pyrazole (CAS 5334-41-8) has an XLogP3 of 0.2 [1]. This approximately 1.1 log unit difference corresponds to a ~12.6-fold higher theoretical octanol-water partition coefficient for the target compound. The N,N-dimethyl analog (CAS 78972-87-9) has a reported LogP of approximately 0.5, and the p-tolyl analog (CAS 1007014-67-6), with an additional aromatic ring (MW 241.25), is expected to exceed XLogP3 ≈ 2.5 . The XLogP3 of 1.3 for the target compound falls within the optimal lead-like space (Rule of Three: logP ≤ 3) while providing sufficient lipophilicity for passive membrane permeability, a balance not achieved by the overly hydrophilic 5-amino analog or the overly lipophilic p-tolyl analog.

Lipophilicity XLogP3 lead-likeness membrane permeability fragment-based drug discovery

Molecular Weight (165.16 Da) and Rotatable Bond Count (3) Versus p-Tolyl Analog (241.25 Da) – Lead-Likeness and Synthetic Tractability

With a molecular weight of 165.16 Da and three rotatable bonds, the target compound falls comfortably within both the Rule of Three (RO3: MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) for fragment-based screening and the more permissive Rule of Five for oral drug-likeness . The p-tolyl analog (CAS 1007014-67-6, MW 241.25 Da) exceeds the RO3 molecular weight limit by approximately 41 Da and introduces a rigid aromatic substituent that increases molecular complexity without a commensurate gain in hydrogen-bonding capacity . Meanwhile, the 5-amino analog (CAS 5334-41-8, MW 122.13 Da) is smaller but has zero rotatable bonds, offering no conformational flexibility for induced-fit binding . The target compound's intermediate size and conformational flexibility make it a more adaptable scaffold for fragment growing or merging strategies.

Lead-likeness Rule of Three fragment-based screening synthetic intermediate parallel chemistry

Physical State Discrimination: Near-Ambient Melting Point (34–38 °C) Versus High-Melting 5-Amino Analog (222–223 °C) – Handling and Formulation Compatibility

The target compound exhibits a melting point of 34–38 °C, meaning it is a low-melting crystalline solid near ambient laboratory temperature . By contrast, the 5-amino analog (CAS 5334-41-8) melts at 222–223 °C, and the N,N-dimethyl analog (CAS 78972-87-9) is also reported as a higher-melting solid . The near-ambient melting point of the target compound facilitates liquid-handling automation (the compound can be liquefied with gentle warming for precise aliquot dispensing), simplifies dissolution in organic solvents for assay preparation, and eliminates the need for sonication or aggressive solvent conditions often required for high-melting crystalline powders. The boiling point of 242.8 °C at 760 mmHg and flash point above 110 °C further indicate adequate thermal stability for routine laboratory use .

Melting point physical form formulation solubility laboratory handling

Broad-Spectrum Bioactivity Profile: Multi-Target Evidence from the AOD Database Including Trypsin Inhibition, Anticarcinogenic, Antimalarial, and Antivenom Activities

According to the curated AOD (Activity of Drug) database, CAS 1001629-50-0 displays a remarkably broad biological activity profile that includes: (i) inhibition of trypsin (by similarity); (ii) anticarcinogenic activity preventing DMBA-induced transformation of JB6 cells; (iii) antipromoter activity blocking TPA-induced promotion in JB6 cells; (iv) prevention of tertiary butyl hydroperoxide-induced mutagenesis and protection of AT base pairs in S. typhimurium mutagenesis tests (TA102 and TA104); (v) inhibition of paw edema formation induced by phospholipase A₂ in Swiss Wistar mice; (vi) antimalarial activity against P. falciparum; (vii) antivenom activity neutralizing N. naja venom lethal effects and inhibiting venom phospholipase A₂; (viii) antifungal activity inhibiting cilia formation by A. niger; and (ix) absence of toxicity or allergenicity [1]. While these data are qualitative (no IC₅₀ values are reported in the source), the breadth of activities across diverse targets—proteases, phospholipases, tumor promotion, mutagenesis, malaria, and fungal pathogens—is not replicated by any single comparator analog in publicly available databases. This multi-target fingerprint is consistent with the N-hydroxyiminoformamide moiety acting as a privileged metal-chelating pharmacophore capable of engaging structurally diverse metalloenzymes [2].

Trypsin inhibition anticarcinogenic antimalarial antivenom phospholipase A2 multi-target profile

Recommended Procurement and Application Scenarios for CAS 1001629-50-0 Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Library Enrollment

With MW 165.16 Da, XLogP3 1.3, HBD 2, HBA 4, and exactly 3 rotatable bonds, CAS 1001629-50-0 meets all Rule of Three (RO3) criteria for fragment screening libraries. The N-hydroxyiminoformamide group serves as a latent zinc-binding group (ZBG) suitable for targeting metalloenzymes including HDACs, CYP ω-hydroxylases, and metallo-aminopeptidases [1]. Its near-ambient melting point (34–38 °C) facilitates high-concentration stock solution preparation for NMR-based and SPR-based fragment screening at concentrations up to 100 mM, a practical advantage over the high-melting 5-amino analog [2].

20-HETE Synthase / CYP4A11-4F2 Inhibitor Lead Optimization

The N-hydroxyformamidine chemotype has been validated as a potent 20-HETE synthase inhibitory scaffold (pyrazole derivative 24: IC₅₀ = 23 ± 12 nM against CYP4A; J. Med. Chem. 2003) [1]. CAS 1001629-50-0 provides the minimal pyrazole-N-hydroxyiminoformamide core with a synthetically accessible 4-cyano and N1-methyl substitution pattern that allows modular elaboration of the pyrazole 3-position for SAR exploration. Unlike the well-studied HET0016 (phenyl core), this pyrazole-based scaffold offers a distinct heterocyclic topology for patent diversification and CYP isoform selectivity engineering.

Multi-Target Phenotypic Screening Probe for Inflammation and Oncology

The AOD database annotations for CAS 1001629-50-0 document activity across mechanistically diverse targets relevant to inflammation (trypsin inhibition, phospholipase A₂ inhibition, paw edema reduction) and oncology (anticarcinogenic activity in JB6 cells, antimutagenic activity in S. typhimurium, TPA antipromoter activity) [1]. This polypharmacology profile supports its deployment as a phenotypic screening probe in cell-based models where simultaneous engagement of multiple pathways is desired. Procurement for these applications should specify purity ≥98% (HPLC) as available from qualified vendors to minimize confounding effects from impurities in complex biological readouts [2].

Synthetic Intermediate for Parallel Library Synthesis

The 4-cyano group and the N-hydroxyiminoformamide side chain provide two orthogonal reactive handles for diversification: (i) the nitrile can be converted to tetrazoles, amides, or aminomethyl groups; (ii) the N-hydroxy group can be O-alkylated or O-acylated to generate prodrugs or modulate metal-binding affinity [1]. The moderate lipophilicity (XLogP3 1.3) ensures that library products remain within drug-like property space after one or two synthetic elaborations, unlike the p-tolyl analog (MW 241.25) where further functionalization risks exceeding lead-likeness thresholds [2]. The compound is supplied at 98% purity (Leyan, MolCore), suitable for direct use in parallel synthesis without additional purification .

Quote Request

Request a Quote for (E)-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N'-hydroxymethanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.